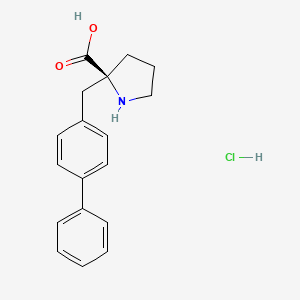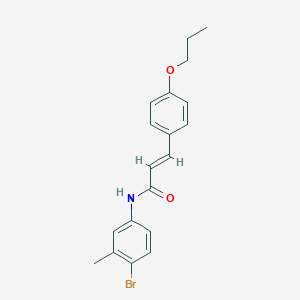
N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H20BrNO2 and its molecular weight is 374.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Monomer for Polymerization Reactions
- Solubility Studies for Polymerization: N-[(4-bromo-3,5-difluorine)phenyl]acrylamide is a new monomer used in polymerization reactions. The solubility of this monomer in different compositions of methanol–ethanol mixtures has been studied, indicating its potential in industrial product and process design (Yao et al., 2010).
Photocrosslinking Properties
- Photocrosslinking Polymers: New monomers like 4-(3′-bromocinnamoyl) phenyl acrylamide (4,3′-BCPA) and 4-(4′-bromocinnamoyl) phenyl acrylamide (4,4′-BCPA) were synthesized for photocrosslinking. The study focused on their thermal stability and photocrosslinking nature, indicating their use in photoresist materials (Selvam, Babu, & Nanjundan, 2005).
Copolymer Synthesis and Characterization
- Copolymer Synthesis and Thermal Properties: N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) was synthesized and used to create copolymers with glycidyl methacrylate (GMA), highlighting the potential of this compound in creating materials with tailored properties and thermal stability (Soykan, Delibaş, & Coşkun, 2008).
Antimicrobial Properties
- Antimicrobial Properties of Synthesized Compounds: Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment demonstrated antimicrobial and antomycotic activity. These properties indicate the potential of halogenated acrylamides in developing new antimicrobial agents (Baranovskyi et al., 2018).
Corrosion Inhibition
- Corrosion Inhibitors: Acrylamide derivatives have shown effectiveness as corrosion inhibitors, indicating their application in protecting metals in various industrial processes (Abu-Rayyan et al., 2022).
Polymer Science
- Polymerization and Polymer Science: Studies on the radical homopolymerization of related acrylamide derivatives shed light on their properties, suggesting applications in areas like enhanced oil recovery and polymer science (Huang et al., 2019).
Propiedades
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c1-3-12-23-17-8-4-15(5-9-17)6-11-19(22)21-16-7-10-18(20)14(2)13-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQGMWVRKAMFD-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2416170.png)

![5-bromo-2-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416172.png)

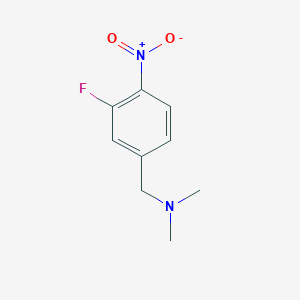


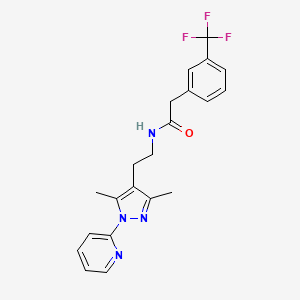
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2416179.png)
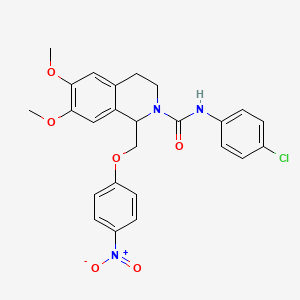
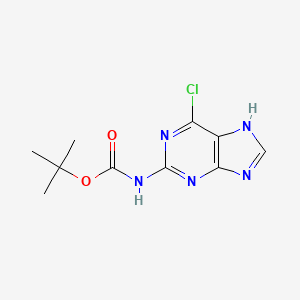
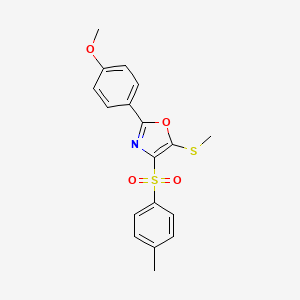
![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)
